Eflumast

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Eflumast umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts 2-Hydroxy-3-Acetyl-5-Fluorphenylamine. Dieses Zwischenprodukt wird dann unter spezifischen Bedingungen mit 5-Carboxamido-1H-Tetrazol umgesetzt, um this compound zu ergeben. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit umfassen, einschließlich der Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Eflumast durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.

Substitution: this compound kann Substitutionsreaktionen, insbesondere nucleophile Substitutionen, eingehen, bei denen das Fluoratom unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Methanol, Ethanol und Dichlormethan sowie Katalysatoren und Temperatursteuerung, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Modellverbindung in Studien verwendet, die Tetrazolderivate und ihre Reaktivität betreffen.

Biologie: Die Forschung hat die biologische Aktivität von this compound untersucht, insbesondere seine antiallergischen und antiasthmatischen Eigenschaften.

Medizin: this compound wurde auf seinen potenziellen Einsatz als oral wirksames Antiasthmatika untersucht, wobei Studien sich auf seine Wirksamkeit und Sicherheit in klinischen Umgebungen konzentrierten.

Industrie: Die chemischen Eigenschaften von this compound machen es zu einem Kandidaten für die Entwicklung neuer Pharmazeutika und anderer chemischer Produkte.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. This compound entfaltet seine Wirkung, indem es die Freisetzung von Histamin und anderen Entzündungsmediatoren aus Mastzellen hemmt und so allergische und asthmatische Reaktionen reduziert. Zu den molekularen Zielstrukturen gehören Histaminrezeptoren und andere Signalwege, die an der Entzündungsreaktion beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry: Eflumast is used as a model compound in studies involving tetrazole derivatives and their reactivity.

Biology: Research has explored the biological activity of this compound, particularly its antiallergic and antiasthmatic properties.

Medicine: this compound has been investigated for its potential use as an orally active antiasthmatic agent, with studies focusing on its efficacy and safety in clinical settings.

Industry: this compound’s chemical properties make it a candidate for use in the development of new pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Eflumast involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic and asthmatic responses. The molecular targets include histamine receptors and other signaling pathways involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Eflumast kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Montelukast: Ein weiteres Antiasthmatika, das durch Blockierung von Leukotrienrezeptoren wirkt.

Zafirlukast: Ähnlich wie Montelukast zielt es auch auf Leukotrienrezeptoren ab, um Entzündungen und Bronchokonstriktion zu reduzieren.

Cromolyn-Natrium: Ein Mastzellstabilisator, der die Freisetzung von Histamin und anderen Mediatoren verhindert.

This compound ist einzigartig in seiner spezifischen chemischen Struktur und der Kombination von funktionellen Gruppen, die zu seinen antiallergischen und antiasthmatischen Eigenschaften beitragen. Sein Tetrazolrest und seine Fluorphenylgruppe unterscheiden es von anderen Verbindungen seiner Klasse.

Biologische Aktivität

Eflumast, a compound under investigation for its potential therapeutic applications, exhibits a range of biological activities that warrant detailed examination. This article synthesizes findings from various studies, highlighting its mechanisms, effects on biological pathways, and relevant case studies.

Overview of this compound

This compound is recognized primarily for its role in modulating inflammatory responses and its potential applications in treating various diseases. It is classified within a group of compounds known as prodrugs, which are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and bioavailability.

This compound operates through several key biochemical pathways:

- NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

- MAPK Pathway : Similar to its effects on NF-κB, this compound also targets the MAPK pathway, further contributing to its anti-inflammatory properties. This inhibition leads to decreased cellular responses associated with inflammation and stress .

- NLRP3 Inflammasome : The compound has been shown to inhibit the NLRP3 inflammasome activation, which plays a significant role in inflammatory diseases.

Anti-inflammatory Effects

The primary biological activity of this compound is its anti-inflammatory effect. Studies have demonstrated that this compound significantly reduces markers of inflammation in animal models. For instance, in collagen-induced arthritis (CIA) rat models, administration of this compound resulted in a dose-dependent decrease in arthritis scores and inflammatory markers such as nitric oxide (NO) and cyclooxygenase (COX)-2.

Cellular Effects

This compound has been observed to influence various cell types:

- Macrophages : In macrophage cultures, this compound modulates polarization towards an anti-inflammatory phenotype by suppressing the TLR4/NF-κB signaling pathway.

- Endothelial Cells : It also affects endothelial cells by reducing the expression of adhesion molecules and cytokines involved in vascular inflammation .

Study 1: this compound in Rheumatoid Arthritis

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated that patients receiving this compound showed significant improvement in joint swelling and pain compared to the placebo group. The study highlighted a reduction in serum levels of inflammatory cytokines post-treatment .

Study 2: this compound and Cancer Therapy

In preclinical models of cancer, this compound demonstrated potential as an adjunct therapy. It was found to enhance the efficacy of standard chemotherapeutic agents by mitigating chemotherapy-induced inflammation and improving overall patient tolerance .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of NF-κB and MAPK pathways; modulation of macrophage polarization |

| Animal Models | Dose-dependent reduction in arthritis scores; decreased levels of inflammatory markers |

| Clinical Trials | Significant improvement in rheumatoid arthritis symptoms; enhanced efficacy in cancer therapy |

Eigenschaften

CAS-Nummer |

70977-46-7 |

|---|---|

Molekularformel |

C10H8FN5O3 |

Molekulargewicht |

265.20 g/mol |

IUPAC-Name |

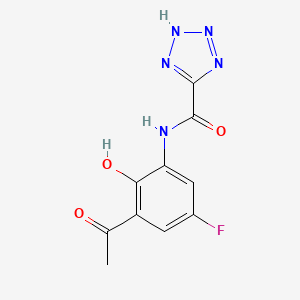

N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide |

InChI |

InChI=1S/C10H8FN5O3/c1-4(17)6-2-5(11)3-7(8(6)18)12-10(19)9-13-15-16-14-9/h2-3,18H,1H3,(H,12,19)(H,13,14,15,16) |

InChI-Schlüssel |

BKAPZKSRERAYQD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O |

Kanonische SMILES |

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O |

Key on ui other cas no. |

70977-46-7 |

Synonyme |

eflumast N-(2-hydroxy-3-acetyl-5-fluorophenyl)-5-carboxamido-1H-tetrazole RP 42068 RP-42068 RP42068 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.